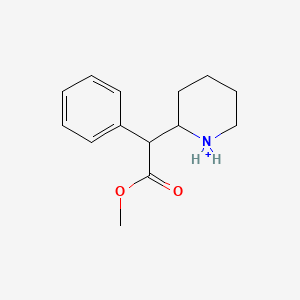

Methylphenidate(1+)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methylphenidate(1+) is an ammonium ion derivative. It is a conjugate acid of a methylphenidate.

科学的研究の応用

FDA-Approved Uses

Attention Deficit Hyperactivity Disorder (ADHD)

Methylphenidate is FDA-approved for treating ADHD in children aged six years and older, as well as in adults. It is effective in improving attention span, impulse control, and overall behavioral regulation in individuals diagnosed with this condition .

Narcolepsy

In adults, methylphenidate serves as a second-line treatment for narcolepsy, a chronic sleep disorder characterized by excessive daytime sleepiness. It enhances wakefulness and performance in affected individuals .

Off-Label Uses

Methylphenidate has several off-label applications, including:

- Chronic Pain Management : Recent case studies have indicated that methylphenidate may help manage chronic pain in patients with ADHD, particularly when standard pain management strategies fail .

- Treatment-Resistant Depression : It has shown potential effectiveness in improving depressive symptoms among older adults and patients with terminal illnesses .

- Cognitive Enhancement : Methylphenidate is sometimes used to enhance cognitive performance in healthy individuals, although this raises concerns about potential abuse .

Table 1: Summary of Clinical Studies on Methylphenidate

Neurobiological Effects

Research indicates that methylphenidate affects brain structure and function positively in individuals with ADHD. MRI studies have shown that long-term treatment can lead to decreased abnormalities in brain areas associated with attention and impulse control . Furthermore, animal studies suggest that methylphenidate induces changes in neuronal structures related to synaptic communication, which may contribute to its therapeutic effects .

Safety and Adverse Effects

While methylphenidate is generally well-tolerated, it is associated with certain risks:

- Cardiovascular Events : Studies have shown a correlation between methylphenidate use and increased incidence of arrhythmias and other cardiovascular issues among children .

- Psychiatric Effects : There is some evidence linking methylphenidate to an increased risk of psychotic disorders in susceptible individuals .

化学反応の分析

Table 1: Synthetic Routes to Methylphenidate Hydrochloride

-

Mechanism : The esterification of ritalinic acid involves nucleophilic acyl substitution, where methanol attacks the protonated carbonyl carbon. HCl acts as a catalyst, and trimethyl orthoformate sequesters water to shift equilibrium toward product formation .

-

Chiral Synthesis : Asymmetric synthesis using d-pipecolic acid yields (2R,2'R)- and (2S,2'R)-MPH with >99% optical purity, while l-pipecolic acid produces (2S,2'S)- and (2R,2'S)-enantiomers .

Metabolic Reactions

MPH is metabolized primarily via enzymatic hydrolysis to ritalinic acid, an inactive metabolite:

Table 2: Metabolic Pathways of Methylphenidate(1+)

-

CES1-Catalyzed Hydrolysis : Carboxylesterase 1 (CES1) selectively cleaves the l-enantiomer, leaving d-MPH (dexmethylphenidate) as the pharmacologically active form .

-

Transesterification : In formulations containing glycerin, MPH undergoes transesterification to form two isomeric glycerides (~0.6% after 18 months at 25°C/60% RH) .

Drug-Excipient Interactions

MPH reacts with excipients under storage conditions, leading to degradation:

Table 3: Stability and Degradation Products

-

Forced Degradation : Acidic conditions rapidly hydrolyze MPH to ritalinic acid, while basic conditions induce racemization .

Receptor Binding and Pharmacodynamics

While not direct chemical reactions, MPH interacts with neurotransmitter systems:

Table 4: Neurotransmitter Transporter Affinity

-

σ1 Receptor Modulation : MPH enhances NMDA receptor responses via σ1 receptor activation, mediated by intracellular Ca²⁺-dependent PLC/PKC signaling .

Stability and Formulation Challenges

特性

分子式 |

C14H20NO2+ |

|---|---|

分子量 |

234.31 g/mol |

IUPAC名 |

methyl 2-phenyl-2-piperidin-1-ium-2-ylacetate |

InChI |

InChI=1S/C14H19NO2/c1-17-14(16)13(11-7-3-2-4-8-11)12-9-5-6-10-15-12/h2-4,7-8,12-13,15H,5-6,9-10H2,1H3/p+1 |

InChIキー |

DUGOZIWVEXMGBE-UHFFFAOYSA-O |

正規SMILES |

COC(=O)C(C1CCCC[NH2+]1)C2=CC=CC=C2 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。